tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it includes a tert-butyl group, a fluorine atom, and a diazaspiro moiety. The compound’s molecular formula is C14H26N2O2F, and it has a molecular weight of approximately 274.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Uniqueness
tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H25FN2O2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-5-11(15)14(10-17)6-4-7-16-9-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
CQUOMQBUXPDHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCCNC2)F |
Origin of Product |
United States |
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